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Compound of Interest

Compound Name: 3-Methoxy-6-methylpicolinonitrile

Cat. No.: B1590255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific in vitro testing data for 3-Methoxy-6-methylpicolinonitrile derivatives are not

readily available in the reviewed literature, a significant body of research exists for structurally

related picolinonitrile and nicotinonitrile analogs. This guide provides a comparative overview of

the in vitro biological activities of these related compounds, offering insights into their potential

as anticancer and antimicrobial agents. The data presented is compiled from various studies

and is intended to serve as a resource for researchers interested in the structure-activity

relationships and therapeutic potential of this class of compounds.

Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of various picolinonitrile and nicotinonitrile derivatives has been

evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values from representative studies are summarized below. These values indicate the

concentration of a compound required to inhibit the growth of 50% of the cancer cells.
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Compound
Class

Derivative/Co
mpound

Cancer Cell
Line

IC50 (µM) Reference

Nicotinonitrile Compound 13 HepG2 (Liver) 8.78 ± 0.7 [1]

Nicotinonitrile Compound 19 HepG2 (Liver) 5.16 ± 0.4 [1]

Nicotinonitrile Compound 13 HeLa (Cervical) 15.32 ± 1.2 [1]

Nicotinonitrile Compound 19 HeLa (Cervical) 4.26 ± 0.3 [1]

Pyrido[2,3-

d]pyrimidine
Compound 4 MCF-7 (Breast) 0.57 [2]

Pyrido[2,3-

d]pyrimidine
Compound 11 MCF-7 (Breast) 1.31 [2]

Pyrido[2,3-

d]pyrimidine
Compound 4 HepG2 (Liver) 1.13 [2]

Pyrido[2,3-

d]pyrimidine
Compound 11 HepG2 (Liver) 0.99 [2]

Nicotinonitrile Derivative 14a NCI-H460 (Lung) 0.025 ± 0.0026 [3]

Nicotinonitrile Derivative 14a
RKOP 27

(Colon)
0.016 ± 0.002 [3]

PIM-1 Kinase Inhibition
Several pyrido[2,3-d]pyrimidine derivatives, which are structurally related to picolinonitriles,

have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell proliferation

and apoptosis.
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Compound
PIM-1 Kinase
Inhibition IC50 (nM)

% Inhibition Reference

Compound 4 11.4 97.8 [2]

Compound 10 17.2 94.6 [2]

Staurosporine

(Control)
16.7 95.6 [2]

Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is significantly influenced by the nature and

position of their substituents.[4] Studies on various pyridine derivatives have revealed that the

presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can

enhance their antiproliferative activity.[4] Conversely, the inclusion of halogen atoms or bulky

groups tends to decrease this activity.[4] For instance, in a series of pyridine derivatives,

increasing the number of -OMe groups was correlated with a lower IC50 value, indicating

higher potency.[4]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The most commonly cited method for evaluating the in vitro anticancer activity of these

compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the MTT reagent is added to each well and

incubated for another 2-4 hours. During this time, viable cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells, and the IC50 value is determined by plotting the compound concentration against the

percentage of cell inhibition.

PIM-1 Kinase Inhibition Assay
The inhibitory activity against PIM-1 kinase is often determined using in vitro kinase assays.

Assay Setup: The assay is typically performed in a multi-well plate format. Each well

contains the PIM-1 kinase enzyme, a specific substrate (e.g., a peptide), and ATP.

Compound Addition: The test compounds are added to the wells at various concentrations.

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to

proceed for a set time at a controlled temperature. During this time, the kinase transfers a

phosphate group from ATP to the substrate.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or

luminescence-based detection systems.

IC50 Determination: The percentage of kinase inhibition is calculated for each compound

concentration relative to a control without any inhibitor. The IC50 value is then determined

from the dose-response curve.

Visualizing Molecular Pathways and Experimental
Processes
To better understand the mechanisms of action and experimental designs, the following

diagrams are provided.
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Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
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Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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